Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone
Description
Properties
IUPAC Name |
azetidin-3-yl-(3,3-difluoroazetidin-1-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10F2N2O/c8-7(9)3-11(4-7)6(12)5-1-10-2-5/h5,10H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLOVKMVCWWKEHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)C(=O)N2CC(C2)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Molecular Formula : C₉H₈F₂N₂O
- Molecular Weight : 202.17 g/mol
- CAS Number : [Not specified]
This compound features an azetidine core with difluoromethyl substitutions, which may enhance its pharmacological properties.
Biological Activity Overview
Research indicates that azetidine derivatives, including this compound, exhibit a range of biological activities:
- Antiviral Activity :
- Antibacterial Properties :
- Anticancer Potential :
- Anti-inflammatory Effects :
The biological activity of this compound is likely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may act as an inhibitor of enzymes involved in viral replication or bacterial metabolism.
- Receptor Binding : It may bind to specific receptors influencing cellular signaling pathways related to inflammation or cancer progression.
Table 1: Biological Activities of Azetidine Derivatives
Case Studies
Several studies have explored the biological activities of azetidine derivatives:
- Study on Antiviral Activity :
- Anticancer Research :
Comparison with Similar Compounds
Thermal and Physicochemical Stability
- The 3,3-difluoroazetidine moiety confers higher melting points (195–197°C) compared to non-fluorinated or hydroxylated analogs (e.g., 119–121°C for 3-hydroxy-3-methylpyrrolidine derivative), suggesting enhanced crystallinity and stability due to fluorine’s electronegativity and reduced conformational flexibility .
- Fluorinated analogs (e.g., compound in ) exhibit superior metabolic stability in pharmacokinetic studies, attributed to resistance to oxidative degradation .
Limitations and Challenges
- Synthetic Complexity : Introducing 3,3-difluoroazetidine requires specialized reagents (e.g., 3,3-difluoroazetidine hydrochloride), increasing production costs .
- Solubility Trade-offs : Fluorination improves stability but reduces aqueous solubility, necessitating formulation adjustments for in vivo applications .
Preparation Methods
Nucleophilic Substitution and Amide Coupling
One common approach involves nucleophilic substitution reactions where 3,3-difluoroazetidine hydrochloride is reacted with appropriate electrophilic intermediates to form the azetidinyl methanone structure.
Example Reaction : 3,3-difluoroazetidine hydrochloride reacts with benzyl chloride in the presence of potassium carbonate (K2CO3) in DMF under microwave irradiation at 120 °C for 1 hour. The reaction mixture is then acidified and extracted with ethyl acetate, followed by purification.
Amide Bond Formation : Coupling reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are used to facilitate amide bond formation between azetidine derivatives and carboxylic acid precursors. This is typically carried out in dichloromethane or DMF at room temperature over 24-48 hours, often with bases like DIPEA (N,N-diisopropylethylamine).
Reductive Amination
Another preparation route involves reductive amination of azetidine derivatives:
- 3,3-difluoroazetidine hydrochloride is reacted with aldehyde intermediates (e.g., 2-bromoisonicotinaldehyde) in THF with catalytic N-methylmorpholine at 0 °C, followed by sodium cyanoborohydride addition. The reaction proceeds at room temperature for 16 hours, yielding the desired azetidine derivative after chromatographic purification.
Microwave-Assisted Synthesis
Microwave irradiation has been employed to accelerate substitution reactions involving azetidine derivatives:
- For instance, reactions of 3,3-difluoroazetidine hydrochloride with benzyl chloride under microwave conditions at 120 °C for 1 hour significantly improve yield and reaction time.
Representative Data Table of Preparation Reactions
| Reaction Type | Reactants & Conditions | Yield (%) | Purification Method | Notes |
|---|---|---|---|---|
| Nucleophilic substitution | 3,3-difluoroazetidine HCl + benzyl chloride, K2CO3, DMF, microwave 120 °C, 1 h | 59 | Flash chromatography (hexane/EtOAc + 1% acetic acid) | Microwave irradiation enhances reaction rate |
| Reductive amination | 3,3-difluoroazetidine HCl + 2-bromoisonicotinaldehyde, NaCNBH3, THF, 0 °C to RT, 16 h | 32 | Silica gel chromatography (30% EtOAc/Hexane) | Catalytic N-methylmorpholine used |
| Amide coupling | Azetidine acid + 3,3-difluoroazetidine HCl, HATU, DIPEA, DCM, RT, overnight | 68.8 | Silica gel chromatography (DCM:MeOH gradient) | High coupling efficiency |
| Reductive amination | 1-benzylpiperidin-3-one hydrate HCl + 3,3-difluoroazetidine HCl + NaBH(OAc)3, THF, 50 °C, 0.5 h | N/A | Extraction and direct use | Used as intermediate in further synthesis |
Detailed Research Findings and Notes
Reaction Atmosphere and Equipment : All non-aqueous reactions are conducted under argon to prevent moisture and oxygen interference. Stainless steel syringes are used for transferring air-sensitive liquids.
Purification : Flash chromatography on silica gel (230-400 mesh) is the standard purification technique, with solvents carefully chosen to optimize separation. Acidic additives like 1% acetic acid in ethyl acetate/hexane mixtures improve product recovery.
Microwave Irradiation : This method significantly reduces reaction times and can improve yields in nucleophilic substitution reactions involving azetidine derivatives.
Yield Variability : Yields vary widely depending on the reaction type and conditions, ranging from moderate (32%) in reductive amination to good yields (up to 68.8%) in amide coupling reactions.
Stability of Intermediates : Some azetidine intermediates, such as 1-benzhydrylazetidin-3-yl methanesulfonate, have been reported to be stable at room temperature for extended periods (up to 9 months), facilitating storage and handling during multi-step syntheses.
Use of Coupling Reagents : HATU and carbodiimide-based reagents are effective for amide bond formation involving azetidine derivatives, allowing for mild reaction conditions and high selectivity.
Q & A
Q. What are the standard synthetic routes for Azetidin-3-yl(3,3-difluoroazetidin-1-yl)methanone, and how can reaction yields be optimized?
Methodological Answer: The compound is typically synthesized via coupling reactions between azetidine derivatives and acylating agents. For example, a two-step procedure involves:
Activation of the carbonyl group : Use of coupling reagents like HATU or EDCI to activate the methanone precursor.
Nucleophilic substitution : Reaction of the activated carbonyl with 3,3-difluoroazetidine under basic conditions (e.g., DIPEA).
Yield optimization strategies include:
Q. How is this compound characterized structurally?
Methodological Answer: Key techniques include:
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 4.20–4.60 ppm (azetidine protons) and δ 3.10–3.50 ppm (methanone CH₂).
- ¹³C NMR : Carbonyl signals at ~170 ppm, with azetidine carbons at 50–60 ppm .
- HRMS : Exact mass calculated using [M + Na]+ or [M + H]+ adducts (e.g., m/z 511.4 for Hsp90 inhibitor analogs) .
- X-ray Crystallography : SHELXL refinement (SHELX-97) confirms stereochemistry and bond lengths .
Advanced Research Questions
Q. How can discrepancies in NMR data for azetidine-containing compounds be resolved?
Methodological Answer: Contradictions in NMR assignments often arise from:
- Dynamic conformational changes : Azetidine rings exhibit puckering, causing signal splitting. Use variable-temperature NMR to observe coalescence.
- Solvent effects : Deuterated solvents (CDCl₃ vs. DMSO-d₆) shift proton signals; cross-validate with COSY/HSQC.
- Impurity interference : Compare with HRMS to rule out by-products (e.g., unreacted starting materials) .
Q. What strategies are effective in improving the metabolic stability of azetidine-based drug candidates like this compound?
Methodological Answer:
- Fluorination : The 3,3-difluoroazetidine moiety enhances resistance to oxidative metabolism.
- Steric shielding : Introduce bulky substituents adjacent to labile bonds (e.g., tert-butyl groups).
- Prodrug approaches : Mask polar groups (e.g., esterification) to delay enzymatic degradation.
Case Study : In MAGL inhibitors, fluorinated azetidines showed 3-fold higher plasma stability than non-fluorinated analogs .
Q. How can computational methods aid in predicting the biological targets of this compound?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to screen against targets like Hsp90 or monoacylglycerol lipase (MAGL).
- MD Simulations : AMBER or GROMACS assess binding stability (RMSD < 2 Å over 100 ns).
- QSAR models : Correlate substituent electronegativity (e.g., fluorine position) with IC₅₀ values.
Example : A docking score of −9.2 kcal/mol for Hsp90 suggests high affinity, validated by enzymatic assays .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in azetidine derivatives?
Methodological Answer:
- Fragment-based screening : Test azetidine variants with incremental modifications (e.g., fluoro vs. methyl groups).
- Parallel synthesis : Use combinatorial libraries to vary substituents on the methanone core.
- Pharmacophore mapping : Identify critical interactions (e.g., hydrogen bonds with Lys58 in MAGL) .
Q. How should researchers address low yields in large-scale synthesis of this compound?
Methodological Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
